N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea
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Overview
Description
"N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea" is a complex chemical compound. Its study encompasses various aspects of organic chemistry, including synthesis methods, molecular structure, and its physical and chemical properties.
Synthesis Analysis
The synthesis of urea derivatives often involves strategies like the Lossen rearrangement, as demonstrated by Thalluri et al. (2014) using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method is noteworthy for its good yields without racemization under milder conditions and environmental friendliness (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using density functional theory (DFT), as shown in the work of Huang et al. (2020), who analyzed N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. The study highlighted the importance of DFT in comparing optimized geometric bond lengths and bond angles with X-ray diffraction values (Huang et al., 2020).
Chemical Reactions and Properties
Ureas can undergo various chemical reactions. For instance, Mancuso et al. (2015) described the direct syntheses of ureas by oxidative carbonylation of amines. This process allows obtaining high-value molecules from simple building blocks, highlighting the versatility of ureas in chemical synthesis (Mancuso et al., 2015).
Physical Properties Analysis
The physical properties of such compounds can be complex. For example, Ośmiałowski et al. (2013) studied the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, using techniques like NMR spectroscopic titrations and quantum chemical calculations to understand the physical properties of these associations (Ośmiałowski et al., 2013).
Chemical Properties Analysis
The chemical properties of urea derivatives are diverse. George et al. (2010) synthesized various urea derivatives and characterized them using spectral data and screened for antioxidant activity, showcasing the diverse chemical properties and potential applications of these compounds (George et al., 2010).
properties
IUPAC Name |
1-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-4-18-16-21-13(3)11-15(23-16)19-8-9-20-17(24)22-14-7-5-6-12(2)10-14/h5-7,10-11H,4,8-9H2,1-3H3,(H2,20,22,24)(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNJRPFXVBFTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)NC2=CC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-(Ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea |
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